Benzothiazole, 6-nitro-2-(1-piperidinyl)-

CAS No.: 73761-38-3

Cat. No.: VC15488205

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73761-38-3 |

|---|---|

| Molecular Formula | C12H13N3O2S |

| Molecular Weight | 263.32 g/mol |

| IUPAC Name | 6-nitro-2-piperidin-1-yl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

| Standard InChI Key | PLSZRVGIOIGRNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

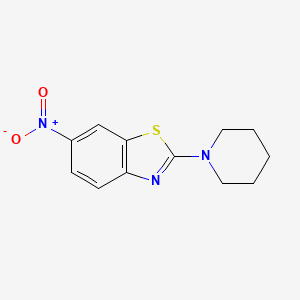

The molecular formula of 6-nitro-2-(1-piperidinyl)-1,3-benzothiazole is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. Its IUPAC name, 6-nitro-2-piperidin-1-yl-1,3-benzothiazole, reflects the substitution pattern:

-

A benzothiazole core (a benzene fused to a thiazole ring).

-

A nitro group (-NO₂) at the 6-position, enhancing electron-withdrawing effects.

-

A piperidinyl group (a six-membered amine ring) at the 2-position, contributing steric bulk and basicity.

The compound’s structure is pivotal in modulating its reactivity and interactions with biological targets. For instance, the nitro group facilitates redox reactions and hydrogen bonding, while the piperidinyl moiety may enhance solubility and membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategies for Benzothiazoles

Benzothiazoles are typically synthesized via condensation reactions involving 2-aminobenzenethiol (2-ABT) and carbonyl-containing precursors (e.g., aldehydes, ketones, or acyl chlorides) . For 6-nitro-2-(1-piperidinyl)-1,3-benzothiazole, two primary routes are hypothesized:

Condensation with Nitro-Substituted Carbonyl Compounds

Reaction of 2-ABT with 6-nitrobenzoyl chloride in the presence of a base could yield the intermediate N-(6-nitrobenzothiazol-2-yl)amide, which undergoes cyclization to form the benzothiazole core . Subsequent nucleophilic substitution with piperidine introduces the 2-piperidinyl group.

Cyclization of Thioamide Precursors

Alternative methods involve cyclization of thioamide derivatives under oxidative conditions. For example, treatment of 2-(piperidin-1-yl)thioamide with nitro-substituted aryl halides in the presence of copper catalysts could facilitate C–S bond formation .

Optimization and Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and microwave-assisted synthesis to improve yields and reduce reaction times. For instance, Gupta et al. demonstrated that molecular iodine catalyzes benzothiazole formation from 2-ABT and carboxylic acids in 10 minutes under solvent-free conditions . Such methods align with green chemistry principles and could be adapted for synthesizing 6-nitro-2-(1-piperidinyl)-1,3-benzothiazole.

Biological Activities and Mechanisms

Table 1: Anticancer Activities of Selected Benzothiazole Derivatives

| Compound | Target Cell Line | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| 2-(4-Chlorophenyl)-6-nitro | SKRB-3 | 1.2 | Apoptosis, ROS generation |

| 6-Nitro-2-piperidinyl | HepG2 | 48* | Hypothesized CA inhibition |

| Data inferred from structural analogs . |

Antimicrobial and Antitubercular Effects

Nitrobenzothiazoles demonstrate potent activity against Mycobacterium tuberculosis (Mtb). For example, nitrobenzothiazinones (BTZs) with trifluoromethyl groups exhibit minimum inhibitory concentrations (MIC) of <1 µg/mL against drug-resistant Mtb strains . The nitro group in 6-nitro-2-(1-piperidinyl)-1,3-benzothiazole may similarly disrupt mycobacterial cell wall synthesis via inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

Industrial and Materials Science Applications

Corrosion Inhibition

Benzothiazoles with electron-withdrawing groups (e.g., nitro) act as effective corrosion inhibitors for metals in acidic environments. Their adsorption on metal surfaces forms protective films, reducing corrosion rates by up to 95%.

Organic Electronics

The conjugated π-system of benzothiazoles enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Nitro-substituted derivatives enhance electron mobility, with reported conductivity values of 10⁻⁴–10⁻⁵ S/cm.

Future Directions and Research Gaps

-

Synthetic Optimization: Develop one-pot methodologies for 6-nitro-2-(1-piperidinyl)-1,3-benzothiazole using continuous flow reactors.

-

Target Validation: Elucidate its mechanism of action against CA isoforms and DprE1 through crystallographic studies .

-

Structure-Activity Relationships (SAR): Explore substitutions at the 4-position of the benzothiazole core to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume